molecular formula C13H12ClN3 B1491520 7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098092-99-8

7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1491520
CAS No.: 2098092-99-8
M. Wt: 245.71 g/mol
InChI Key: HKNYELVECNRZBC-UHFFFAOYSA-N
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Description

7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H12ClN3 and its molecular weight is 245.71 g/mol. The purity is usually 95%.
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Biological Activity

7-(Chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole is a synthetic compound belonging to the imidazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical structure:

PropertyValue
Chemical Formula C₁₃H₁₂ClN₃
Molecular Weight 253.71 g/mol
CAS Number 2098092-99-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of imidazole and pyrazole have shown promising results against various tumor cell lines.

  • In vitro Studies : A study demonstrated that compounds with similar structures exhibited submicromolar inhibitory activity against several tumor cell lines, with IC₅₀ values ranging from 0.09 µM to 0.43 µM for certain derivatives . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the imidazole structure significantly affect biological activity. The presence of electron-withdrawing groups like chlorine enhances potency against cancer cells. For example, in a related study, the introduction of a chloromethyl group at position 7 was crucial for enhancing antitumor activity by improving binding affinity to target proteins involved in cancer progression .

Case Study 1: Antitumor Activity

A recent investigation focused on a series of imidazole derivatives including this compound. The study found that these compounds inhibited tubulin polymerization, a critical process for cancer cell division. The most active compound demonstrated an IC₅₀ value of approximately 0.4 µM against breast cancer cell lines .

Case Study 2: Mechanistic Insights

Another study explored the mechanism by which imidazole derivatives induce apoptosis in cancer cells. It was found that these compounds activate stress response pathways leading to increased levels of pro-apoptotic factors while decreasing anti-apoptotic signals . This dual action contributes to their effectiveness as potential chemotherapeutic agents.

Properties

IUPAC Name

7-(chloromethyl)-1-methyl-6-phenylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3/c1-16-7-8-17-13(16)11(9-14)12(15-17)10-5-3-2-4-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNYELVECNRZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3=CC=CC=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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